molecular formula C16H26N2O6 B13903905 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B13903905
M. Wt: 342.39 g/mol
InChI Key: UMJOICUHUUJVPC-LDGFUSNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid involves multiple steps, including the formation of the amine and the subsequent coupling with the dihydroxybutanedioic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C16H26N2O6

Molecular Weight

342.39 g/mol

IUPAC Name

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C12H20N2.C4H6O6/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;5-1(3(7)8)2(6)4(9)10/h5-7,10H,8,13H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1

InChI Key

UMJOICUHUUJVPC-LDGFUSNJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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